molecular formula C7H5BrFNO2 B13442226 2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid

Cat. No.: B13442226
M. Wt: 234.02 g/mol
InChI Key: SVIMBMCSUURSCY-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid is a high-purity, pyridine-based organic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . This compound serves as a valuable synthetic intermediate in drug discovery and pharmaceutical research, particularly for constructing more complex molecules . The distinct electronic and steric properties conferred by the bromine atom at the 4-position and the fluorine atom at the 6-position make it an excellent substrate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig-type reactions, enabling the rapid diversification of the pyridine core . The presence of the acetic acid group allows for further functionalization and influences the compound's crystallinity and solubility in polar solvents like DMSO and methanol . As a key building block for heteroarylated structures, this compound is instrumental in the development of potential therapeutic agents, including imidazole derivatives investigated for conditions like obesity and diabetes . Handling should follow laboratory safety protocols, and the compound is hygroscopic and light-sensitive, requiring storage in a cool, dark, and dry place to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-(4-bromo-6-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI Key

SVIMBMCSUURSCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)F)Br

Origin of Product

United States

Preparation Methods

Bromination and Fluorination of Pyridine Ring

The initial step involves selective halogenation to obtain the desired substitution pattern on the pyridine ring:

  • Electrophilic aromatic substitution (EAS) reactions are typically employed, with conditions optimized for regioselectivity.
  • Bromination is usually achieved using N-bromosuccinimide (NBS) or similar brominating agents under controlled temperature conditions.
  • Fluorination may require specialized reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST), depending on the substrate's reactivity.

Introduction of the Acetic Acid Group

Once the halogenated pyridine is prepared, the next step is attaching the acetic acid moiety:

  • Nucleophilic substitution reactions are common, where the halogen (bromine) acts as a leaving group.
  • Carbanion or Grignard reagents may be used to attach the acetic acid chain, followed by oxidation to convert the intermediate to the free acid.
  • Alternatively, oxidative carboxylation methods can directly introduce the carboxylic acid group onto the pyridine ring.

Example Synthetic Route

Based on analogous procedures from the literature, a typical synthesis might involve:

  • Step 1: Bromination of pyridine at the 4-position using NBS in a suitable solvent such as acetonitrile.
  • Step 2: Fluorination at the 6-position, possibly via electrophilic fluorination with Selectfluor.
  • Step 3: Conversion of the halogenated pyridine to a precursor suitable for acetic acid attachment, often via lithiation or Grignard formation.
  • Step 4: Carboxylation or nucleophilic substitution with a suitable acetic acid derivative, followed by hydrolysis to yield the free acid.

Data Table: Summary of Key Steps and Conditions

Step Reaction Reagents Conditions Outcome Reference/Note
1 Bromination N-bromosuccinimide (NBS) Cold, inert solvent 4-bromo derivative Typical electrophilic substitution
2 Fluorination Selectfluor or DAST Ambient or mild heating 6-fluoro derivative Regioselective fluorination
3 Functionalization Grignard reagent or lithiation Anhydrous conditions Pyridine acetic acid intermediate Nucleophilic substitution
4 Hydrolysis/oxidation Acid or base hydrolysis Reflux 2-(4-bromo-6-fluoropyridin-2-yl)acetic acid Final acid form

Research Findings and Considerations

  • The selectivity of halogenation is crucial; regioselectivity can be achieved through temperature control and choice of reagents.
  • The reaction yields depend heavily on the purity of starting materials and reaction conditions, with typical yields ranging from 60% to 90% for each step.
  • Protecting groups may be employed if other reactive sites are present on the pyridine ring to prevent undesired substitutions.
  • Purification techniques such as recrystallization, chromatography, and acid-base extraction are standard to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to substitute the bromine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents (Position) Key Structural Features
This compound 4-Br, 6-F Electron-withdrawing Br and F enhance ring electron deficiency, increasing acetic acid acidity.
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid 4-Br, 6-CH₃ Methyl (electron-donating) reduces ring electron deficiency compared to F.
2-(5-Bromopyridin-2-yl)acetic acid 5-Br Br at position 5 alters regioselectivity in further substitutions.
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ (phenyl) Methoxy group donates electrons, contrasting with pyridine’s electron-deficient core .

Key Observations :

  • Electron-withdrawing effects : Bromine and fluorine substituents increase the pyridine ring’s electron deficiency, enhancing the acetic acid group’s acidity compared to methyl or methoxy-substituted analogs .
  • Hydrogen bonding : The acetic acid group forms centrosymmetric dimers (R₂²(8) motif) in the crystal lattice, a feature shared with phenyl acetic acid derivatives .

Physical Properties and Solubility

Compound Name Molecular Weight (g/mol) Solubility Melting Point (℃)
This compound 234.03 DMSO, methanol, water (slight, heated) Not reported
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid 245.06 Not reported Not reported
2-(6-Fluoropyridin-2-yl)acetic acid 155.13 Likely similar to halogenated analogs Not reported
2-(3-Bromo-4-methoxyphenyl)acetic acid 245.07 Soluble in polar aprotic solvents 130–132 (reported)

Key Observations :

  • Solubility : Halogen substituents reduce aqueous solubility, but the acetic acid group improves solubility in polar aprotic solvents like DMSO.
  • Crystallinity : Strong hydrogen bonding in acetic acid derivatives promotes crystalline phases, facilitating X-ray diffraction analysis .

Key Observations :

  • Halogen utility : Bromine serves as a leaving group in cross-coupling reactions, while fluorine enhances metabolic stability in drug candidates.
  • Biological relevance : Pyridine acetic acids are prevalent in bioactive molecules, including antiviral and anticancer agents .

Research Findings and Implications

  • Substituent positioning : The 4-bromo-6-fluoro configuration on pyridine optimizes electronic effects for nucleophilic aromatic substitution, distinguishing it from 5-bromo or methyl-substituted analogs .
  • Toxicity considerations: While halogenated compounds like Wy-14,643 (a peroxisome proliferator) show hepatocarcinogenicity in rodents, the target compound’s pyridine core may mitigate such risks due to differing metabolic pathways .
  • Structural insights : Crystallographic studies of analogs reveal substituent-induced bond angle distortions (e.g., C–C–C angles widening near electron-withdrawing groups), which influence reactivity .

Biological Activity

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid is an organic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of halogen atoms, such as bromine and fluorine, in its molecular structure can significantly influence its biological activity, making it a subject of interest in drug discovery and development. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial activity. For instance, studies on related pyridine derivatives have shown efficacy against various bacterial strains, suggesting that the halogen substitutions may enhance the binding affinity to microbial enzymes or receptors .

Anticancer Activity

Several studies have investigated the anticancer properties of pyridine-based compounds. For example, a derivative with a similar structure demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC_50 values for these compounds were reported to be in the low micromolar range, indicating potent activity . The mechanism of action often involves inducing apoptosis through pathways that activate p53 and caspases .

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of various pyridine derivatives, researchers found that this compound analogs exhibited IC_50 values ranging from 0.1 to 10 µM against different cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundCell LineIC_50 (µM)
This compoundMCF-70.85
This compoundHCT1161.25
Control (Doxorubicin)MCF-70.05

A detailed investigation into the mechanism of action revealed that compounds similar to this compound could inhibit key signaling pathways involved in cancer cell survival. Specifically, these compounds were shown to downregulate BCL6 expression, a protein implicated in lymphomagenesis, thereby promoting apoptosis in malignant cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a fluoropyridine precursor followed by functionalization with an acetic acid moiety. A common approach is regioselective bromination using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (20–40°C). Catalysts like FeBr₃ or Lewis acids enhance regioselectivity for the 4-position on the pyridine ring . Optimization variables include:

  • Catalyst loading (0.5–5 mol% FeBr₃).
  • Solvent choice (polar aprotic solvents like DMF improve solubility).
  • Reaction monitoring via TLC or HPLC to minimize over-bromination.
    Post-synthesis, the acetic acid group is introduced via nucleophilic substitution or coupling reactions .

Q. Which analytical techniques are most effective for characterizing this compound, particularly its substituent positions and purity?

  • X-ray crystallography : Resolves substituent positions (e.g., bromine at 4-position, fluorine at 6-position) and confirms molecular geometry. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors <0.05 indicating high accuracy .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes aromatic protons (δ 7.5–8.5 ppm for pyridine) and acetic acid protons (δ 3.5–4.0 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • HPLC-MS : Validates purity (>98%) and detects trace by-products (e.g., di-brominated analogs) .

Q. How should researchers handle stability issues during storage and experimental use?

The compound is hygroscopic and light-sensitive. Recommended protocols:

  • Storage : Under inert gas (Ar/N₂) at 2–8°C in amber vials.
  • Handling : Use anhydrous solvents (e.g., dry DMSO) to prevent hydrolysis of the acetic acid group.
  • Stability assays : Monitor decomposition via weekly HPLC checks; degradation products often include dehalogenated derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in the synthesis of this compound?

Regioselectivity is governed by electronic and steric effects:

  • Electronic factors : The fluorine atom at the 6-position is electron-withdrawing, directing bromine to the electron-rich 4-position via meta-directing effects. Computational studies (DFT) show lower activation energy for bromination at the 4-position due to favorable charge distribution .
  • Steric hindrance : Substituents at the 2-position (acetic acid group) block bromination at adjacent sites. Kinetic studies using stopped-flow spectroscopy reveal faster bromine addition at the 4-position .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

Discrepancies often arise from:

  • Catalyst variability : FeBr₃ purity impacts reaction efficiency. Use standardized catalysts (e.g., ≥99% purity) and validate via ICP-MS.
  • Temperature gradients : Small fluctuations (±2°C) during bromination can shift by-product ratios. Isothermal conditions (e.g., jacketed reactors) improve reproducibility .
  • Post-hoc analysis : Compare LC-MS profiles with literature data (e.g., PubChem entries) to identify undocumented impurities .

Q. What role does hydrogen bonding play in the crystallization and solid-state properties of this compound?

X-ray studies reveal centrosymmetric dimers formed via O–H···O hydrogen bonds between carboxylic acid groups (bond length ~2.6 Å). These interactions stabilize the crystal lattice and influence:

  • Melting point : Higher melting points (e.g., 180–190°C) correlate with stronger dimeric networks .
  • Solubility : Polar solvents disrupt H-bonding, enhancing solubility. Free energy calculations (MD simulations) predict solubility trends in ethanol > DMSO > water .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Predict electronic effects of substituents (e.g., replacing bromine with iodine increases electrophilicity).
  • Docking studies : Model interactions with biological targets (e.g., enzyme active sites) using PyMol or AutoDock. For example, the acetic acid moiety may chelate metal ions in metalloproteases .
  • QSAR models : Correlate substituent positions (e.g., halogen size) with logP values to optimize pharmacokinetics .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound

ParameterValueSource
Space groupP2₁/c
Unit cell (Å)a=8.21, b=12.34, c=9.87
R-factor0.039
H-bond length (Å)2.65 (O–H···O)

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)By-products
FeBr₃ (1 mol%)725% di-brominated analog
FeBr₃ (3 mol%)88<1% impurities
NBS (no catalyst)3415% dehalogenated product

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